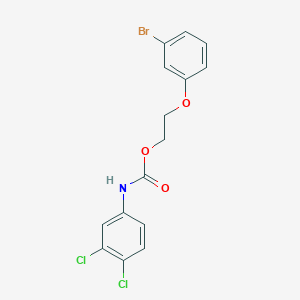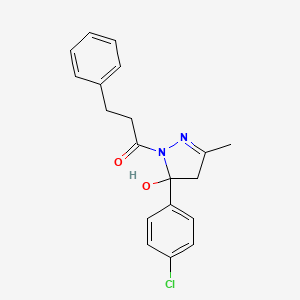
2-(3-bromophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)ethyl (3,4-dichlorophenyl)carbamate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as bromoxynil and is used as a herbicide in agriculture. However, its use in scientific research is gaining popularity due to its unique properties and potential applications.
Mécanisme D'action
Bromoxynil works by inhibiting the enzyme photosystem II, which is involved in the process of photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development. In addition, bromoxynil has been shown to inhibit the synthesis and secretion of proteins in the endoplasmic reticulum.
Biochemical and physiological effects:
Bromoxynil has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the production of chlorophyll, which is essential for photosynthesis, and to cause oxidative stress in plants. In addition, bromoxynil has been shown to inhibit the synthesis and secretion of proteins in the endoplasmic reticulum, which can lead to a decrease in overall protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Bromoxynil has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also highly stable and has a long shelf life. However, there are also some limitations to its use. Bromoxynil is highly toxic and must be handled with care. It is also not very water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research involving bromoxynil. One area of interest is the development of new herbicides based on the structure of bromoxynil. Another area of interest is the use of bromoxynil as a tool for studying the endoplasmic reticulum and protein synthesis. Additionally, there is potential for the use of bromoxynil in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of bromoxynil involves the reaction of 3,4-dichlorophenyl isocyanate with 3-bromophenol in the presence of a base. The resulting product is then purified through recrystallization to obtain pure bromoxynil.
Applications De Recherche Scientifique
Bromoxynil has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit photosynthesis in plants, making it a useful tool for studying the effects of photosynthesis on plant growth and development. Additionally, bromoxynil has been used to study the role of the endoplasmic reticulum in protein synthesis and secretion.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-10-2-1-3-12(8-10)21-6-7-22-15(20)19-11-4-5-13(17)14(18)9-11/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSXKQSQSHZELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B5028914.png)
![1-(2-methylphenyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5028917.png)

![1-{[6-(isopropylthio)hexyl]oxy}-4-methoxybenzene](/img/structure/B5028931.png)
![1-(4-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5028937.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5028941.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5028954.png)

![4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine](/img/structure/B5028972.png)
![propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5028973.png)
![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)